

# Application Notes and Protocols for In Vitro Susceptibility Testing of Fosfomycin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Fosfomycin

Cat. No.: B15563525

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro susceptibility testing of **fosfomycin** against various bacterial isolates. Accurate and reproducible susceptibility testing is crucial for both clinical diagnostics and the drug development pipeline. **Fosfomycin** presents unique challenges for in vitro testing, necessitating specific methodological considerations.

## Introduction

**Fosfomycin** is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis. Its unique mechanism of action makes it a valuable agent against multidrug-resistant pathogens. However, in vitro susceptibility testing for **fosfomycin** is not as straightforward as for other antibiotics. The uptake of **fosfomycin** by bacterial cells is mediated by two transport systems: the L- $\alpha$ -glycerophosphate transporter (GlpT) and the hexose phosphate transporter (UhpT). The expression of the UhpT transporter is induced by glucose-6-phosphate (G6P). Therefore, supplementation of testing media with G6P is often required to ensure accurate determination of **fosfomycin** susceptibility, particularly for Enterobacterales.[1][2][3]

The reference method for **fosfomycin** susceptibility testing, as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is agar dilution.[4][5] However, this method can be laborious for routine use. Alternative methods such as disk diffusion and broth microdilution are also employed, with specific guidelines for their performance and interpretation.

## Key Considerations for Fosfomycin Susceptibility Testing

- **Glucose-6-Phosphate (G6P) Supplementation:** For testing Enterobacterales, Mueller-Hinton medium should be supplemented with 25 µg/mL of G6P to induce the UhpT transporter system, which facilitates **fosfomycin** uptake.[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) The effect of G6P on other genera may be less pronounced.[\[1\]](#)[\[2\]](#)
- **Method Selection:** Agar dilution is the gold standard.[\[5\]](#)[\[9\]](#) Disk diffusion and broth microdilution can be acceptable alternatives for certain organisms, but their performance can be variable, especially for non-E. coli Enterobacterales.[\[7\]](#)[\[9\]](#)
- **Interpretive Criteria:** Breakpoints for **fosfomycin** susceptibility are provided by regulatory bodies like CLSI and EUCAST. It is crucial to use the appropriate breakpoints for the specific organism and testing method.[\[9\]](#)[\[10\]](#) Note that breakpoints may differ between the two organizations and may be limited to specific organisms like E. coli for uncomplicated urinary tract infections.[\[9\]](#)[\[11\]](#)[\[12\]](#)

## Quantitative Data Summary

### Table 1: CLSI and EUCAST Interpretive Criteria for Fosfomycin

Organism	Method	CLSI Breakpoints (µg/mL or mm)	EUCAST Breakpoints (µg/mL or mm)
Escherichia coli (uncomplicated UTI)	Agar Dilution/Broth Microdilution	≤64 (S), 128 (I), ≥256 (R)[4][9]	≤32 (S), >32 (R)[10]
Disk Diffusion (200 µg fosfomycin/50 µg G6P)	≥16 (S), 13-15 (I), ≤12 (R)[9][13]	N/A	
Enterococcus faecalis (uncomplicated UTI)	Agar Dilution/Broth Microdilution	≤64 (S), 128 (I), ≥256 (R)[10]	N/A
Pseudomonas aeruginosa	Agar Dilution/Broth Microdilution	No CLSI breakpoints established.[4]	Epidemiological Cutoff Value (ECOFF) ≤128 mg/L.[4]

S - Susceptible; I - Intermediate; R - Resistant; N/A - Not Available

## Table 2: Quality Control (QC) Ranges for Fosfomycin Susceptibility Testing

QC Strain	Method	Acceptable Range (µg/mL or mm)
Escherichia coli ATCC® 25922™	Agar Dilution (with G6P)	0.5 - 2.0[14] or 0.5 - 4.0[13]
Disk Diffusion (200 µg fosfomycin/50 µg G6P)	22 - 30[14] or 23 - 29[13]	
Enterococcus faecalis ATCC® 29212™	Agar Dilution	16 - 64[13] or 32 - 128[14]
Staphylococcus aureus ATCC® 29213™	Agar Dilution	0.5 - 4.0[14]
Staphylococcus aureus ATCC® 25923™	Disk Diffusion	25 - 33[14] or 26 - 32[13]
Pseudomonas aeruginosa ATCC® 27853™	Agar Dilution	2.0 - 8.0[13][14]

## Experimental Protocols

### Protocol 1: Agar Dilution Method

This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of **fosfomycin**.

Materials:

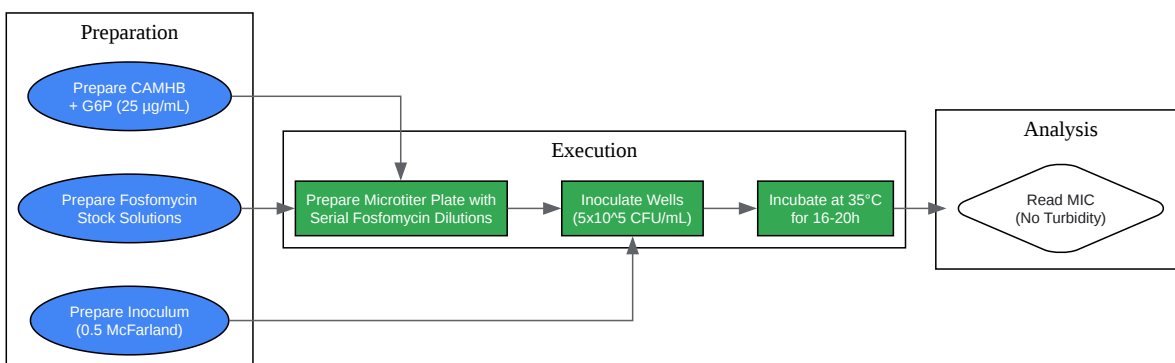
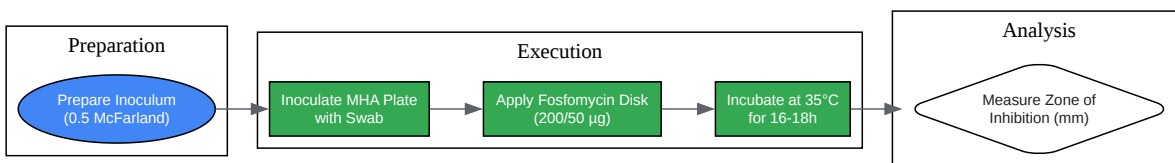
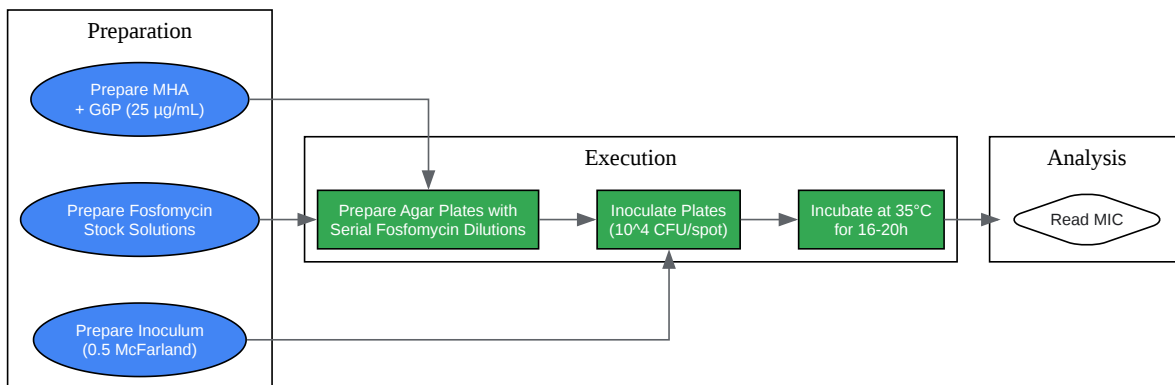
- Mueller-Hinton Agar (MHA) powder
- **Fosfomycin** analytical standard
- Glucose-6-Phosphate (G6P)
- Sterile distilled water
- Petri dishes
- Bacterial cultures

- 0.5 McFarland standard
- Inoculator (e.g., multipoint replicator)

#### Procedure:

- Media Preparation:
  - Prepare MHA according to the manufacturer's instructions.
  - Autoclave and cool to 45-50°C in a water bath.
  - For Enterobacterales and other indicated organisms, add a sterile stock solution of G6P to a final concentration of 25 µg/mL.[\[5\]](#)[\[7\]](#)[\[8\]](#)
- **Fosfomycin** Stock Solution:
  - Prepare a stock solution of **fosfomycin** in sterile distilled water.
  - Perform serial twofold dilutions to achieve the desired final concentrations in the agar plates.
- Plate Preparation:
  - Add the appropriate volume of each **fosfomycin** dilution to molten MHA to achieve the final desired concentrations (e.g., 0.25 to 256 µg/mL).[\[5\]](#)[\[15\]](#)
  - Mix well and pour into sterile Petri dishes.
  - Also, prepare a growth control plate containing no **fosfomycin**.
  - Allow the agar to solidify completely.
- Inoculum Preparation:
  - From a fresh (18-24 hour) culture, pick several colonies and suspend in sterile saline.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

- Further dilute the inoculum to achieve a final concentration of approximately  $1 \times 10^4$  Colony Forming Units (CFU) per spot.[\[7\]](#)
- Inoculation:
  - Using a multipoint replicator, inoculate the surface of the agar plates with the prepared bacterial suspension.[\[15\]](#)
- Incubation:
  - Incubate the plates at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.[\[15\]](#)
- Result Interpretation:
  - The MIC is the lowest concentration of **fosfomycin** that completely inhibits visible growth. A faint haze or a single colony should be disregarded.[\[2\]](#)



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro susceptibility testing procedures for fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Detection of Low-Level Fosfomycin-Resistant Variants by Decreasing Glucose-6-Phosphate Concentration in Fosfomycin Susceptibility Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Fosfomycin against Extended-Spectrum- $\beta$ -Lactamase- Producing Escherichia coli and Klebsiella pneumoniae: Comparison of Susceptibility Testing Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility of Multiresistant Gram-Negative Bacteria to Fosfomycin and Performance of Different Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 12. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interpretive criteria and quality control parameters for determining bacterial susceptibility to fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. Susceptibility testing quality control studies with fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. liofilchem.net [liofilchem.net]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Susceptibility Testing of Fosfomycin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563525#in-vitro-susceptibility-testing-methods-for-fosfomycin]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)